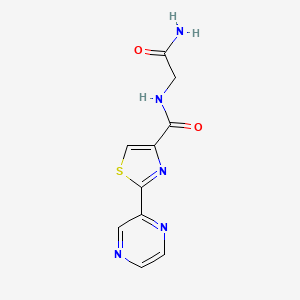

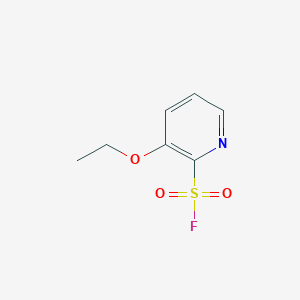

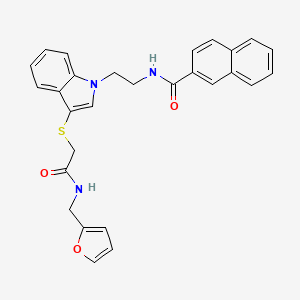

![molecular formula C14H16ClN3O2 B2496463 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1226053-41-3](/img/structure/B2496463.png)

3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It has been found to be useful for the stabilization of polymers against photo- and thermal-deterioration . It has also been studied as a potential antiplatelet agent .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The Strecker reaction of cyanohydrin with ammonium carbonate has been used to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . The purification of the resulting products was performed using column chromatography on alumina eluting with a mixture of benzene and ethanol at different ratios .Molecular Structure Analysis

The molecular formula of this compound is C21H20ClN3O3 . The structure of this compound includes a spirocyclic core, which is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Strecker reaction and subsequent reactions to form the spirocyclic core . The yields of 3-methyl- derivatives were 1.5 higher than their 3H-analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 397.85 . The IR spectra of the synthesized compounds contain a doublet absorption band at 1700–1743 cm−1 .Applications De Recherche Scientifique

- Hydantoins, including derivatives like this compound, have been studied for their anticonvulsant properties. These molecules can modulate neuronal activity and potentially mitigate epileptic seizures .

- Some hydantoin derivatives exhibit anticancer activity. Researchers have explored their effects on cancer cell growth, apoptosis, and metastasis inhibition. Investigating the impact of 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in cancer models could provide valuable insights .

- Hydantoins have shown promise as anti-inflammatory agents. Understanding how this compound interacts with inflammatory pathways could lead to novel therapeutic strategies .

- Given the central nervous system’s vulnerability to various insults, compounds like 3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione might offer neuroprotection. Investigating its impact on neuronal health and function is crucial .

- Hydantoin derivatives have been explored for their potential in managing diabetes. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be valuable .

- Understanding the stereochemistry of this compound is essential for drug design. Computational studies (such as DFT calculations) can shed light on its stability, reactivity, and interactions with biological targets .

Anticonvulsant Activity

Anticancer Potential

Anti-Inflammatory Effects

Neuroprotective Properties

Antidiabetic Research

Stereochemistry and Drug Design

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c15-11-3-1-2-10(8-11)9-18-12(19)14(17-13(18)20)4-6-16-7-5-14/h1-3,8,16H,4-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBCMIUTDXPYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

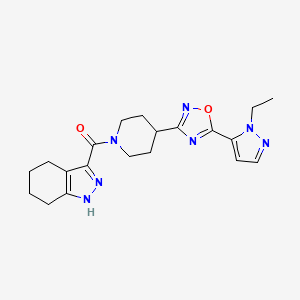

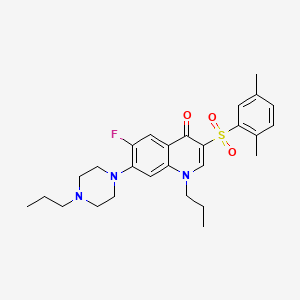

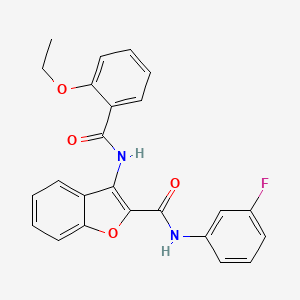

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

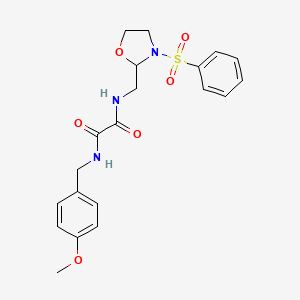

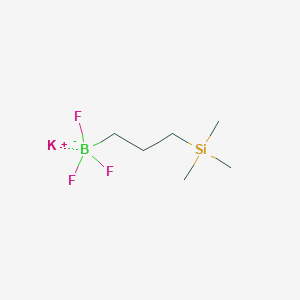

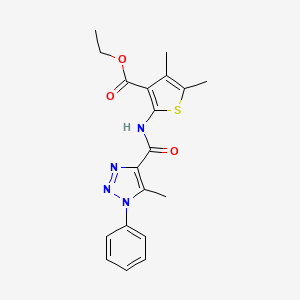

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

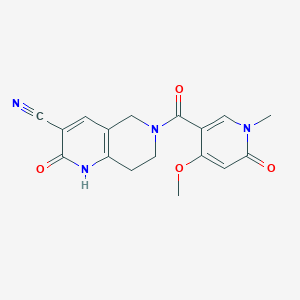

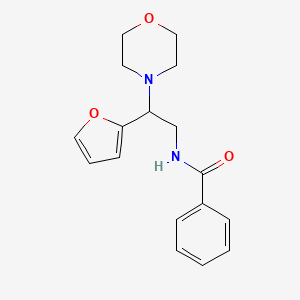

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)